

The Genetic Underpinnings of Elevated 3-Methyladipic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyladipic acid

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Abstract

Elevated levels of **3-methyladipic acid** in biological fluids are a key indicator of underlying metabolic dysfunction. This dicarboxylic acid is primarily associated with inborn errors of metabolism affecting the leucine degradation pathway, most notably 3-methylglutaconic aciduria type I, and is also observed in disorders of phytanic acid metabolism, such as Refsum disease. A thorough understanding of the genetic and biochemical basis of elevated **3-methyladipic acid** is crucial for accurate diagnosis, the development of targeted therapies, and the advancement of research in these rare metabolic disorders. This technical guide provides a comprehensive overview of the genetic etiologies, the affected metabolic pathways, and the diagnostic methodologies pertinent to the investigation of elevated **3-methyladipic acid**.

Introduction

3-Methyladipic acid is a six-carbon dicarboxylic acid that is not typically present in significant amounts in healthy individuals. Its accumulation in urine and other bodily fluids is a hallmark of specific metabolic derangements. The primary clinical significance of elevated **3-methyladipic acid** lies in its association with 3-methylglutaconic aciduria (3-MGA), a group of inherited metabolic disorders. This guide will focus on the core genetic and biochemical aspects of elevated **3-methyladipic acid**, with a particular emphasis on 3-MGA type I, the condition most directly linked to its overproduction.

Genetic Basis of Elevated 3-Methyladipic Acid

The primary genetic cause of significantly elevated **3-methyladipic acid** is a deficiency in the enzyme 3-methylglutaconyl-CoA hydratase, which is encoded by the AUH gene.

3-Methylglutaconic Aciduria Type I and the AUH Gene

3-Methylglutaconic aciduria type I (3-MGA type I) is an autosomal recessive disorder resulting from mutations in the AUH gene, located on chromosome 9.[1][2] This gene encodes the mitochondrial enzyme 3-methylglutaconyl-CoA hydratase, which plays a critical role in the catabolism of the branched-chain amino acid leucine.[1][2] A deficiency in this enzyme leads to the accumulation of upstream metabolites, including 3-methylglutaconyl-CoA, which is subsequently converted to 3-methylglutaconic acid, 3-methylglutaric acid, and 3-hydroxyisovaleric acid.[1][3] While **3-methyladipic acid** is not a direct product of the blocked leucine pathway, its elevation is a consistent finding in the urinary organic acid profile of affected individuals.

At least 11 mutations in the AUH gene have been identified as causing 3-methylglutaconyl-CoA hydratase deficiency.[1][2] These mutations, which include missense, nonsense, splicing, and frameshift alterations, typically lead to a significant reduction or complete absence of enzyme activity.[1][4]

Refsum Disease

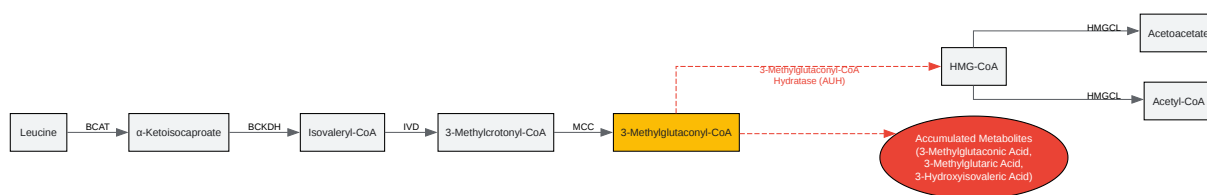
Elevated **3-methyladipic acid** can also be detected in individuals with Refsum disease, an autosomal recessive disorder of phytanic acid metabolism. In this condition, a defect in the alpha-oxidation of phytanic acid leads to its accumulation. The body then utilizes an alternative omega-oxidation pathway to metabolize the excess phytanic acid, which results in the formation and excretion of various dicarboxylic acids, including **3-methyladipic acid**.[4]

Biochemical Pathways

The elevation of **3-methyladipic acid** is a consequence of disruptions in specific metabolic pathways. The two primary pathways of relevance are the leucine degradation pathway and the omega-oxidation of phytanic acid.

Leucine Catabolism

Leucine, an essential branched-chain amino acid, is catabolized in the mitochondria through a series of enzymatic reactions. 3-Methylglutaconyl-CoA hydratase catalyzes the fifth step in this pathway, the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1][2] In 3-MGA type I, a deficiency in this enzyme disrupts the pathway, leading to the accumulation of 3-methylglutaconyl-CoA.

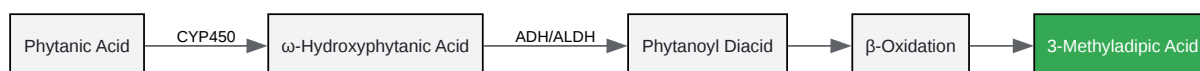


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Caption: Leucine Catabolism Pathway and the Defect in 3-MGA Type I.

Phytanic Acid Omega-Oxidation

In Refsum disease, the primary alpha-oxidation pathway for phytanic acid is blocked. This leads to the activation of the omega-oxidation pathway, a minor pathway in healthy individuals. This pathway involves the hydroxylation of the terminal methyl group of phytanic acid, followed by oxidation to a dicarboxylic acid, which can then undergo beta-oxidation from the omega-end, leading to the formation of smaller dicarboxylic acids, including **3-methyladipic acid**. [4]



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Caption: Phytanic Acid Omega-Oxidation Pathway.

Quantitative Data

The following tables summarize the quantitative data for urinary **3-methyladipic acid** in healthy individuals and in patients with relevant metabolic disorders.

Table 1: Urinary **3-Methyladipic Acid** Levels in Healthy Individuals and Patients with 3-MGA Type I

Population	Urinary 3-Methyladipic Acid (mmol/mol creatinine)	Reference(s)
Healthy Pediatric Population	Not typically detected or present in trace amounts	
Patients with 3-MGA Type I	Significantly elevated	[2] [5]

Table 2: Urinary **3-Methyladipic Acid** Excretion in Patients with Adult Refsum Disease

Condition	Urinary 3-Methyladipic Acid Excretion (μmol/day)	Reference(s)
Adult Refsum Disease	20.4 (range: 8.3-57.4)	[4]

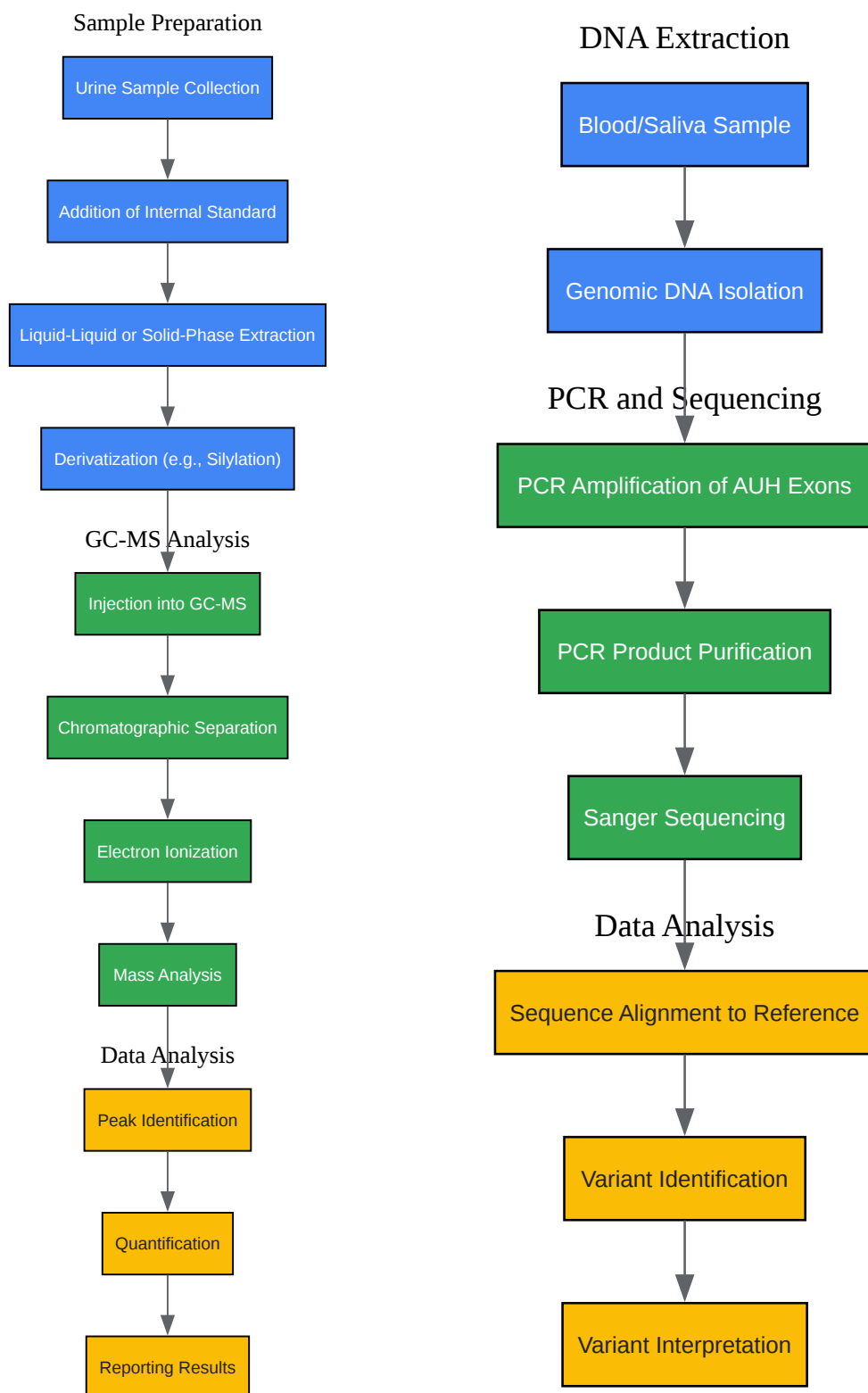
Table 3: Reported Mutations in the AUH Gene and their Functional Consequences

Mutation	Type	Effect on Enzyme Activity	Reference(s)
c.80delG	Frameshift	Predicted to abolish protein function	[1] [4]
R197X	Nonsense	Predicted to abolish protein function	[1] [3] [4]
IVS8-1G>A	Splicing	Predicted to abolish protein function	[1] [3] [4]
A240V	Missense	Predicted to significantly reduce enzyme activity	[4]
c.613_614insA	Frameshift	Predicted to abolish protein function	[4]

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantitative analysis of **3-methyladipic acid** in urine.



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